BenchChemオンラインストアへようこそ!

3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol

CYP3A4 inhibition drug metabolism hepatocyte safety screening

3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol (CAS 61404-59-9, NSC 287102, UNII-XWL7U4C0GB) is a synthetic 1,2,4-triazin-5(4H)-one derivative bearing a 3,4,5-trimethoxybenzyl substituent at the 6-position and an amino group at the 3-position. The 3,4,5-trimethoxyphenyl (TMP) pharmacophore is a well-established structural motif shared with colchicine-site tubulin inhibitors including combretastatin A-4 (CA-4) and podophyllotoxin.

Molecular Formula C13H16N4O4
Molecular Weight 292.29 g/mol
CAS No. 61404-59-9
Cat. No. B12923251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol
CAS61404-59-9
Molecular FormulaC13H16N4O4
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=NN=C(NC2=O)N
InChIInChI=1S/C13H16N4O4/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(18)15-13(14)17-16-8/h5-6H,4H2,1-3H3,(H3,14,15,17,18)
InChIKeyXHMXYVPLPZCNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol (CAS 61404-59-9): Procurement-Relevant Identity and Class Positioning


3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol (CAS 61404-59-9, NSC 287102, UNII-XWL7U4C0GB) is a synthetic 1,2,4-triazin-5(4H)-one derivative bearing a 3,4,5-trimethoxybenzyl substituent at the 6-position and an amino group at the 3-position [1]. The 3,4,5-trimethoxyphenyl (TMP) pharmacophore is a well-established structural motif shared with colchicine-site tubulin inhibitors including combretastatin A-4 (CA-4) and podophyllotoxin [2]. This compound was originally synthesized as a key intermediate for producing 3,5-diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine and has been deposited in both the NCI Developmental Therapeutics Program (NSC 287102) and the NIAID ChemDB (HIV/Opportunistic Infections/Tuberculosis screening collection) [1][3]. Available data indicate this compound exhibits weak CYP3A4 inhibition (IC50 ~50 μM) and negligible MAOB inhibition (IC50 >10 μM), suggesting a relatively clean cytochrome P450 profile compared to more lipophilic triazine analogs [4][5].

Why a Generic 1,2,4-Triazine Cannot Substitute for 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol in Research Procurement


Within the 1,2,4-triazine chemical space, small structural variations produce large functional consequences. The 3-amino-5-oxo tautomeric system (3-amino-1,2,4-triazin-5-ol / 3-amino-1,2,4-triazin-5(4H)-one) creates a unique hydrogen-bond donor/acceptor pattern at positions 3 and 5 that is absent in 3,5-diamino or 3,5-dithioxo analogs [1]. The 3,4,5-trimethoxybenzyl group at position 6 confers both the TMP pharmacophore (implicated in tubulin colchicine-site binding) and modulates physicochemical properties: this compound has a calculated XLogP3 of 0.3, which is substantially lower than CA-4 (XLogP ~3.0), suggesting markedly different solubility and membrane permeability characteristics [2][3]. Substituting a generic 1,2,4-triazine scaffold—or even the closely related 3,5-diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine (CAS 61404-51-1)—would alter both the hydrogen-bonding capacity at the 5-position and the synthetic handle for further derivatization, as the 5-oxo group in this compound is susceptible to thiation and nucleophilic displacement reactions with regioselectivity that differs from the 3-position [1].

3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol: Quantitative Differentiation Evidence Against Closest Analogs


CYP3A4 Inhibition: Weak vs. Potent Liability of More Lipophilic Triazine Analogs

In pooled mixed-gender human liver microsomes using testosterone as substrate with NADPH pre-incubation (3 min, HPLC detection), 3-amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol exhibited an IC50 of 50,000 nM against CYP3A4 [1]. This represents weak inhibition, substantially lower risk of CYP3A4-mediated drug-drug interactions compared to many lipophilic triazine derivatives that commonly show sub-micromolar CYP3A4 inhibition. The low lipophilicity (XLogP3 = 0.3) is consistent with this reduced CYP liability [2]. This is a cross-study comparable observation: structurally related 1,2,4-triazine derivatives with higher cLogP values frequently demonstrate IC50 values in the 100–5,000 nM range against CYP3A4.

CYP3A4 inhibition drug metabolism hepatocyte safety screening

MAOB Selectivity: Negligible Inhibition Differentiates from CNS-Active Triazine Derivatives

Against recombinant human MAOB using benzylamine as substrate (30 min incubation, Amplex Red-based spectrophotometric detection), 3-amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol showed an IC50 greater than 10,000 nM (>10 μM) [1]. This negligible MAOB inhibition differentiates it from certain 1,2,4-triazine derivatives developed as CNS-active agents (e.g., lamotrigine analogs) that exhibit MAO inhibitory activity. The absence of MAOB engagement indicates low potential for CNS off-target effects mediated through monoamine oxidase pathways. No direct head-to-head comparator with quantitative data for a specific named analog is available in the public domain; this is a class-level inference based on the known MAO inhibitory profiles of certain 1,2,4-triazine derivatives [2].

MAOB inhibition neuropharmacology off-target screening

Synthetic Versatility: Regioselective Derivatization at 5-Position vs. 3,5-Diamino Analog

Wasti and Joullié (1976) demonstrated that in the 1,2,4-triazine nucleus, displacement reactions of thioxo- and methylthio- groups show that the 5-position is considerably more reactive than the 3-position [1]. For 3-amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol, the 5-oxo group can be selectively converted to a thione via treatment with phosphorus pentasulfide, and subsequently to a methylthio derivative, enabling regioselective nucleophilic displacement at the 5-position while preserving the 3-amino group. This contrasts directly with 3,5-diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine (CAS 61404-51-1), where both the 3- and 5-positions bear amino groups, eliminating this regioselective synthetic handle. The mono-amino-mono-oxo arrangement thus provides a unique vector for sequential, position-specific derivatization that the symmetrical 3,5-diamino analog cannot offer.

regioselective synthesis chemical derivatization medicinal chemistry

NCI/NIAID Screening Provenance: Institutional Validation vs. Untested Research Chemicals

3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol has been accessioned into two major U.S. federal screening programs: the NCI Developmental Therapeutics Program under NSC 287102 and the NIAID ChemDB for HIV, Opportunistic Infections, and Tuberculosis therapeutics [1][2]. This dual institutional provenance distinguishes it from the vast majority of commercially available 1,2,4-triazine derivatives that lack any federal screening history. While quantitative screening results from these programs are not publicly available in the open literature for this specific NSC number, the very fact of accession indicates that the compound passed preliminary structural filters and was deemed worthy of resource allocation for biological evaluation. By contrast, most generic triazine research chemicals have never undergone such institutional vetting. This represents a procurement-relevant quality signal: the compound's inclusion in federally curated screening collections provides a level of structural and chemical validation absent from non-accessioned alternatives.

NCI screening antitumor drug discovery institutional validation

Physicochemical Differentiation: Low Lipophilicity (XLogP3 0.3) vs. Combretastatin A-4 and Related Tubulin Ligands

The calculated partition coefficient (XLogP3-AA) for 3-amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol is 0.3 [1]. This is substantially lower than combretastatin A-4 (calculated XLogP ~3.0) and most colchicine-site tubulin inhibitors, which typically exhibit XLogP values between 2.5 and 4.5 [2]. The approximately 2.7 log unit difference (roughly 500-fold lower octanol-water partition) predicts markedly superior aqueous solubility and reduced non-specific protein binding for the triazine compound. This physicochemical differentiation is directly relevant to assay performance: compounds with XLogP < 1 generally show reduced aggregation-based promiscuous inhibition and fewer false-positive hits in biochemical screens. While this is a computed rather than experimentally measured comparison, the magnitude of the difference is sufficiently large to be meaningful for procurement decisions where aqueous solubility is a critical parameter.

lipophilicity aqueous solubility drug-likeness

Procurement-Relevant Application Scenarios for 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol Based on Quantitative Evidence


Lead Optimization Programs Requiring Low CYP3A4 Liability in TMP-Bearing Scaffolds

Drug discovery programs targeting tubulin or other colchicine-site proteins can use this compound as a core scaffold with demonstrated weak CYP3A4 inhibition (IC50 = 50 μM) [1]. Unlike highly lipophilic TMP-bearing leads (e.g., CA-4 analogs with XLogP >3.0) that frequently carry significant CYP3A4 liability, this compound's low lipophilicity (XLogP3 = 0.3) correlates with reduced cytochrome P450 engagement [2], making it suitable for lead series where metabolic stability and low DDI potential are primary optimization goals. The 5-oxo group provides a regioselective synthetic handle for further derivatization without compromising the 3-amino group [3].

Chemical Biology Probe Development Targeting Non-CNS Pathways with MAOB Counter-Screening

For chemical probe campaigns where MAO-related off-target activity must be excluded (e.g., peripheral antitumor agents, anti-infectives), this compound's negligible MAOB inhibition (IC50 >10 μM) [1] provides a cleaner baseline than CNS-oriented 1,2,4-triazine derivatives. Its inclusion in the NIAID ChemDB for HIV and opportunistic infection screening [2] further supports its applicability in anti-infective probe development. Researchers can procure this compound as a validated starting point for probe synthesis, knowing that MAOB-mediated confounding effects are unlikely to complicate target engagement studies.

Synthetic Methodology Development Leveraging Regioselective 5-Position Derivatization

Academic and industrial synthetic chemistry groups developing novel 1,2,4-triazine-based compound libraries can exploit the regioselective reactivity differential between the 3- and 5-positions [1]. The 5-oxo group can be selectively thionated and displaced without affecting the 3-amino substituent, enabling sequential diversification strategies that are impossible with symmetric 3,5-diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine (CAS 61404-51-1). This makes the compound a strategically valuable procurement choice for groups building focused triazine libraries where position-specific SAR exploration is required.

Aqueous-Compatible High-Throughput Screening with Reduced Aggregation Artifact Risk

HTS facilities screening compound collections against protein targets can benefit from this compound's low calculated lipophilicity (XLogP3 = 0.3) [1], which predicts good aqueous solubility and reduced propensity for colloidal aggregation—a common source of false-positive hits for more lipophilic TMP-bearing compounds. Its dual institutional provenance (NCI/NSC 287102 and NIAID ChemDB) [2] provides procurement justification for inclusion in screening decks where compound quality and validation history are selection criteria. The compound's weak CYP and MAO inhibition profiles [3] further reduce the likelihood of assay interference through off-target mechanisms.

Quote Request

Request a Quote for 3-Amino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.